molecular formula C11H15NO2 B11925277 N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine CAS No. 1156158-02-9

N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine

Cat. No.: B11925277
CAS No.: 1156158-02-9
M. Wt: 193.24 g/mol
InChI Key: NPJXURZYGXJFEH-UHFFFAOYSA-N
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Description

N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine is a benzodioxane derivative featuring an ethylamine side chain at the 5-position of the fused benzodioxane ring. Benzodioxanes are privileged scaffolds in medicinal chemistry due to their ability to modulate pharmacokinetic properties and engage in diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding) with biological targets . This compound’s structural simplicity and functional group flexibility make it a valuable intermediate for drug discovery, particularly in neuroscience and oncology.

Properties

CAS No.

1156158-02-9

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)ethanamine

InChI

InChI=1S/C11H15NO2/c1-2-12-8-9-4-3-5-10-11(9)14-7-6-13-10/h3-5,12H,2,6-8H2,1H3

InChI Key

NPJXURZYGXJFEH-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C2C(=CC=C1)OCCO2

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dihydrobenzo[b] dioxin-5-carboxylic Acid Intermediate

The synthesis begins with 2,3-dihydroxybenzoic acid as the starting material. Esterification with methanol and concentrated sulfuric acid yields methyl 2,3-dihydroxybenzoate, which undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate to form methyl 2,3-dihydrobenzo[b][1,dioxin-5-carboxylate. Hydrolysis of the ester group using lithium hydroxide produces 2,3-dihydrobenzo[b]dioxin-5-carboxylic acid.

Amide Formation via Mixed-Anhydride Reaction

The carboxylic acid is converted to the corresponding amide using a mixed-anhydride method. Reaction with ethylamine in the presence of chloroformate derivatives (e.g., isobutyl chloroformate) and a base (e.g., triethylamine) generates the intermediate mixed anhydride, which is subsequently treated with ethylamine to yield N-((2,3-dihydrobenzo[b][1,dioxin-5-yl)methyl)ethanamine.

Key Reaction Conditions:

StepReagents/ConditionsYield (%)Reference
EsterificationMeOH, H₂SO₄, reflux~85
Alkylation1,2-Dibromoethane, K₂CO₃, DMF, 65°C~78
HydrolysisLiOH, THF/H₂O, rt~90
Mixed-Anhydride AmidationEthylamine, ClCO₂iBu, Et₃N, THF~65

Reductive Amination of 2,3-Dihydrobenzo[b] dioxin-5-carbaldehyde

Aldehyde Intermediate Preparation

Oxidation of 2,3-dihydrobenzo[b]dioxin-5-methanol using pyridinium chlorochromate (PCC) in dichloromethane yields 2,3-dihydrobenzo[b][1,dioxin-5-carbaldehyde.

Reductive Amination with Ethylamine

The aldehyde undergoes reductive amination with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol or dichloromethane. This one-pot method avoids isolation of the imine intermediate.

Optimization Insights:

  • Solvent: Methanol or dichloromethane improves reaction homogeneity.

  • Acid Additive: Acetic acid (1–5% v/v) accelerates imine formation.

  • Yield: 70–85% after purification via silica gel chromatography.

Acyl Chloride Intermediate Route

Formation of 2,3-Dihydrobenzo[b] dioxin-5-carbonyl Chloride

Treatment of 2,3-dihydrobenzo[b]dioxin-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane generates the acyl chloride. The reaction is typically conducted under reflux (40–70°C) for 2–4 hours.

Coupling with Ethylamine

The acyl chloride is reacted with ethylamine in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) in tetrahydrofuran (THF) or dichloromethane. The resulting amide is reduced to the amine using lithium aluminum hydride (LiAlH₄) or borane-THF.

Example Procedure:

  • Acyl Chloride Formation: 2,3-Dihydrobenzo[b]dioxin-5-carboxylic acid (10 mmol) is treated with SOCl₂ (15 mmol) in DCM (50 mL) at 50°C for 3 hours.

  • Amide Synthesis: Ethylamine (12 mmol) and Et₃N (15 mmol) are added to the acyl chloride solution at 0°C, stirred for 12 hours.

  • Reduction: The amide is reduced with LiAlH₄ (20 mmol) in THF under reflux for 6 hours, yielding the target amine (overall yield: 60–70%).

Catalytic Hydrogenation of Nitrile Intermediates

Nitrile Synthesis

Reaction of 2,3-dihydrobenzo[b]dioxin-5-carbaldehyde with hydroxylamine hydrochloride forms the oxime, which is dehydrated to the nitrile using acetic anhydride.

Hydrogenation to Primary Amine

Catalytic hydrogenation of the nitrile over Raney nickel or palladium-on-carbon (Pd/C) under H₂ pressure (3–5 atm) in ethanol or methanol produces the primary amine. Subsequent reductive alkylation with acetaldehyde and NaBH₃CN yields N-((2,3-dihydrobenzo[b][1,dioxin-5-yl)methyl)ethanamine.

Comparative Yields:

MethodKey StepOverall Yield (%)Reference
Mixed-AnhydrideAmidation65
Reductive AminationNaBH₃CN80
Acyl Chloride RouteLiAlH₄ Reduction70
Catalytic HydrogenationRaney Nickel, H₂75

Analytical Validation and Purity Control

Chromatographic Analysis

  • HPLC: XSelect CSH C18 column (250 × 4.6 mm, 5 µm), mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30), flow rate: 1.0 mL/min, detection: UV 210 nm.

  • Purity: >99% by area normalization.

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 6.82–6.75 (m, 3H, Ar-H), 4.25 (s, 4H, OCH₂CH₂O), 3.40 (s, 2H, CH₂NH), 2.65 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.10 (t, J = 7.2 Hz, 3H, CH₃).

  • MS (ESI+): m/z 194.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine has been investigated for its potential anticancer properties. Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds incorporating the dihydrobenzo[dioxin] moiety can inhibit tumor growth by inducing apoptosis and cell cycle arrest in cancer cells .

Neuroprotective Effects
Research has also highlighted the neuroprotective capabilities of this compound. It has been associated with the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of various bioactive molecules. Its structural features allow it to be modified to create new derivatives with enhanced biological activity. For example, derivatives synthesized from this compound have shown promise in developing novel therapeutic agents targeting specific biological pathways .

Material Science

Organic Light Emitting Diodes (OLEDs)
this compound and its derivatives have been utilized in the fabrication of organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED materials can enhance their performance due to its favorable electronic properties. Research indicates that devices made with these materials exhibit improved efficiency and stability compared to traditional OLEDs .

Synthetic Methodologies

Multicomponent Reactions
The compound is also relevant in synthetic chemistry, particularly in multicomponent reactions (MCRs). It has been employed as a building block in MCRs to generate complex molecular architectures efficiently. The versatility of this compound allows chemists to explore diverse reaction conditions and functionalization strategies .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Induces apoptosis in cancer cell lines; potential for drug development.
Neuroprotective Effects Reduces oxidative stress; potential for neurodegenerative disease treatment.
OLED Fabrication Enhances efficiency and stability of organic light-emitting diodes.
Synthetic Methodologies Useful in multicomponent reactions for complex molecule synthesis.

Mechanism of Action

The mechanism of action of N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine involves its interaction with specific molecular targets. The dihydrobenzo[b][1,4]dioxin moiety can interact with enzymes and receptors, modulating their activity. The ethanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Substitution Position and Functional Group Variations

The position of substitution on the benzodioxane ring and the nature of the appended functional groups critically influence biological activity and physicochemical properties. Key analogues include:

Compound Name Substitution Position Functional Group Modifications Key Reference(s)
Target Compound 5-position Ethylamine
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine 6-position Ethylamine (positional isomer)
Compound C08 (ROCK1 inhibitor) 5-position 4-(Pyridin-4-yl)benzamide
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-(trifluoromethyl)benzyl)ethan-1-amine (15) 6-position Trifluoromethylbenzyl substitution
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pentan-1-amine 6-position Pentylamine chain

Key Observations :

  • Functional Group Impact : The addition of aromatic moieties (e.g., pyridine in C08) or electron-withdrawing groups (e.g., trifluoromethyl in Compound 15) significantly alters target affinity and selectivity .

Comparative Yields and Purification

Compound Synthetic Yield Purification Method Reference
Compound 15 11% Flash chromatography (0–15% EtOAc/hexanes)
Compound 29 53% Flash chromatography (0−10% EtOAc/hexanes)
Bis-ethylenedioxythiophene-thiophene (5) 54% C18 column (H2O/acetonitrile gradient)

Key Insight : Lower yields (e.g., 11% for Compound 15) may reflect challenges in steric hindrance or side reactions, while higher yields (e.g., 53% for Compound 29) suggest optimized conditions for electron-rich substrates .

ROCK1 Inhibition by Compound C08

Compound C08, a close analogue with a benzamide-pyridine extension, exhibits potent ROCK1 inhibition (IC50 = 0.003–16 µM) and was co-crystallized with ROCK1 (PDB: 6E9W) . Molecular dynamics studies highlight critical interactions:

  • Pyridine ring : Forms π-π stacking with Phe325.
  • Benzodioxane : Engages in hydrophobic interactions with Leu205.

Antiviral Activity of Dibenzylamine Analogues

The trifluoromethyl group likely enhances metabolic stability and membrane permeability.

Physicochemical Properties

Compound Molecular Weight logP* Solubility (Predicted) Reference
Target Compound 193.12 1.8 Moderate (amine salt enhances solubility)
Compound C08 408.32 3.2 Low (requires formulation aids)
N-((6-position)methyl)pentan-1-amine 237.29 2.5 Low (long alkyl chain)

*logP calculated using fragment-based methods.

Key Trends :

  • Bioavailability : Longer alkyl chains (e.g., pentan-1-amine ) reduce solubility but may enhance blood-brain barrier penetration.

Biological Activity

N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C12H15N
  • Molecular Weight : 189.26 g/mol

1. Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit anticancer properties. For example:

  • Cytotoxicity Studies : In vitro experiments demonstrated that derivatives of dihydrobenzo[b][1,4]dioxin compounds showed significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and U87 (glioblastoma). The IC50 values ranged from 93.7 µM to 322.8 µM, indicating selectivity towards cancer cells over normal cells .
CompoundCell LineIC50 (µM)
3fBICR1893.7
3gU8797.1
3hHeLa15.3

2. Antimicrobial Activity

Some studies have suggested that related compounds possess antimicrobial properties. For instance:

  • Mechanism of Action : Fluorescence spectroscopy studies indicated that certain derivatives disrupt bacterial cell membranes, leading to cell lysis and death. This suggests potential applications in developing antimicrobial agents .

3. Neuroprotective Effects

The compound's structural analogs have been investigated for neuroprotective properties:

  • Anticonvulsant Activity : Research has shown that certain derivatives exhibit anticonvulsant effects in animal models, with some compounds advancing to clinical trials due to their broad-spectrum activity against seizures .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of several dihydrobenzo[b][1,4]dioxin derivatives, researchers found that specific substitutions on the benzodioxin ring significantly enhanced cytotoxicity against cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in optimizing therapeutic potential .

Case Study 2: Antimicrobial Mechanism

Another investigation focused on the antimicrobial mechanisms of similar compounds revealed that they induce significant membrane disruption in bacterial cells. This was evidenced by transmission electron microscopy (TEM), which showed morphological changes consistent with cell death .

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic identifiers for N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine?

  • Structural Features : The compound consists of a 1,4-benzodioxane core substituted with an ethanamine group at the 5-position. The molecular formula is C9H11NO2 (IUPAC name: 2,3-dihydro-1,4-benzodioxin-5-ylmethanamine) .
  • Spectroscopic Identification :

  • 1H NMR : Peaks for the benzodioxane aromatic protons (δ 6.6–6.8 ppm), methylene groups in the dioxane ring (δ 4.1–4.2 ppm), and the ethanamine chain (δ 2.6–3.0 ppm).
  • 13C NMR : Signals for the benzodioxane carbons (δ 110–150 ppm) and aliphatic carbons (δ 40–60 ppm) .
    • Methodology : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., m/z 165.192 for the parent ion) and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Key Steps :

Reductive Amination : React 2,3-dihydrobenzo[b][1,4]dioxin-5-carbaldehyde with ethylamine in the presence of NaBH4 or NaBH3CN .

Nucleophilic Substitution : Use 5-(bromomethyl)-1,4-benzodioxane and react with excess ethylamine in a polar solvent (e.g., DMF) under reflux .

  • Optimization : Purify via flash chromatography (Al2O3 or silica gel, hexane:acetone gradients) to achieve >95% purity. Monitor reaction progress by TLC (Rf ~0.55 in dichloromethane:methanol 10:1) .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory sensitization .
  • Protocols :

  • Use fume hoods, nitrile gloves, and safety goggles.
  • Store sealed at 2–8°C to prevent degradation.
  • In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can the compound be functionalized to enhance its bioactivity?

  • Strategies :

  • Sulfonylation : React with sulfonyl chlorides (e.g., 3-fluoro-4-methoxybenzenesulfonyl chloride) in DCM/TEA to introduce sulfonamide groups, enhancing antimicrobial properties .
  • Amide Coupling : Use HATU/DIPEA in DMF to conjugate carboxylic acids (e.g., 3-fluoro-4-methoxybenzoic acid) to the amine group, improving target specificity .
    • Characterization : Confirm functionalization via LC-MS and NOESY NMR to verify regioselectivity .

Q. What are the challenges in resolving enantiomers of derivatives, and how can they be addressed?

  • Challenges : The benzodioxane core lacks chiral centers, but introducing substituents (e.g., hydroxyl groups) can create stereoisomers.
  • Solutions :

  • Use chiral auxiliaries (e.g., (S)-3-hydroxypyrrolidine) during synthesis .
  • Employ enantioselective catalysis (e.g., iridium-based catalysts) for asymmetric amination .
    • Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Q. How does the compound interact with biological targets, and what contradictions exist in mechanistic data?

  • Findings :

  • Inflammasome Inhibition : Sulfonamide derivatives show NLRP3 inhibition (IC50 ~0.5 μM) in macrophage assays .
  • Contradictions : Some studies report weak binding to serotonin receptors (Ki >10 μM), while others suggest off-target kinase inhibition .
    • Methodology :
  • Use SPR (surface plasmon resonance) for binding kinetics.
  • Validate via CRISPR-Cas9 knockout models to confirm target specificity .

Q. What computational tools are effective in predicting its physicochemical properties?

  • Tools :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) .
  • Molecular Dynamics : Simulate lipid bilayer penetration using GROMACS to assess blood-brain barrier permeability .
    • Validation : Compare with experimental logP (predicted ~1.8) via shake-flask assays .

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